molecular formula C18H13FN4O2 B1217005 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione CAS No. 484049-04-9

5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Cat. No.: B1217005
CAS No.: 484049-04-9
M. Wt: 336.3 g/mol
InChI Key: MPQWYPLPWGUMJE-UHFFFAOYSA-N
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Description

5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl and phenyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves the Bucherer-Bergs reaction, which is a well-known method for preparing imidazolidine-2,4-diones. This reaction involves the condensation of a ketone with ammonium carbonate and potassium cyanide, followed by cyclization to form the imidazolidine-2,4-dione ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit protein tyrosine phosphatase-1B (PTP1B), which plays a role in regulating insulin signaling pathways . By inhibiting this enzyme, the compound can enhance insulin sensitivity and lower blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-oxazolidin-2,4-dione
  • 5,5-diphenylimidazolidin-2,4-dione
  • 3-arylsulfonylimidazolidine-2,4-diones

Uniqueness

Compared to similar compounds, 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a promising candidate for further research and development in various scientific fields .

Properties

IUPAC Name

5-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-12-8-6-11(7-9-12)15-14(16-17(24)21-18(25)20-16)10-23(22-15)13-4-2-1-3-5-13/h1-10,16H,(H2,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWYPLPWGUMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C4C(=O)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349772
Record name 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484049-04-9
Record name 5-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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